molecular formula C26H28N2O4 B13041841 Ethyl 1-cyclopropyl-8-methyl-7-(3-methyl-4-(N-methylacetamido)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 1-cyclopropyl-8-methyl-7-(3-methyl-4-(N-methylacetamido)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B13041841
M. Wt: 432.5 g/mol
InChI Key: ZIGUKMWPJFSBJH-UHFFFAOYSA-N
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Description

This compound is a 4-oxo-1,4-dihydroquinoline-3-carboxylate derivative characterized by a cyclopropyl group at position 1, a methyl group at position 8, and a substituted phenyl ring at position 5. Its synthesis likely follows established protocols for analogous ethyl quinoline carboxylates, involving cyclocondensation and functional group modifications .

Properties

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 7-[4-[acetyl(methyl)amino]-3-methylphenyl]-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C26H28N2O4/c1-6-32-26(31)22-14-28(19-8-9-19)24-16(3)20(10-11-21(24)25(22)30)18-7-12-23(15(2)13-18)27(5)17(4)29/h7,10-14,19H,6,8-9H2,1-5H3

InChI Key

ZIGUKMWPJFSBJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2C)C3=CC(=C(C=C3)N(C)C(=O)C)C)C4CC4

Origin of Product

United States

Biological Activity

Ethyl 1-cyclopropyl-8-methyl-7-(3-methyl-4-(N-methylacetamido)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex quinoline derivative with potential biological activity. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Molecular Formula and Structure

  • Molecular Formula : C26H28N2O4
  • Structure : The compound features a quinoline core with a cyclopropyl group, methyl substituents, and an acetamido moiety, which contribute to its steric properties and potential interactions with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight432.52 g/mol
CAS Number2135332-01-1
Functional GroupsQuinoline, Cyclopropyl, Acetamido

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits:

  • Antibacterial Activity : Effective against various bacterial strains.
  • Antifungal Properties : Shows promise in inhibiting fungal growth.

Anticancer Potential

Research indicates that quinoline derivatives can induce apoptosis in cancer cells. This compound has been evaluated for:

  • Mechanisms of Action : Inhibition of cell proliferation and induction of cell cycle arrest in cancer cell lines.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntibacterialInhibition of bacterial growth
AntifungalEffective against fungal pathogens
AnticancerInduction of apoptosis in cancer cells

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

Anticancer Research

In another research effort, this compound was tested on several cancer cell lines (e.g., HeLa and A549). Results showed that it reduced cell viability significantly at concentrations above 10 µM, suggesting a dose-dependent response. Mechanistic studies indicated that it may activate apoptotic pathways through caspase activation .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name (CAS No.) Substituents Similarity Index Key Features
Target Compound 1-Cyclopropyl, 8-methyl, 7-(3-methyl-4-(N-methylacetamido)phenyl) - Unique acetamido-phenyl group; potential for enhanced target binding
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 112811-71-9) 1-Cyclopropyl, 6,7-difluoro 0.85 Higher halogen content increases lipophilicity; antimicrobial applications
1-Cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-... (CAS 112811-72-0) 1-Cyclopropyl, 8-ethoxy, 6-fluoro, 7-(3-methylpiperazinyl) 0.84 Piperazine moiety enhances solubility; common in antibacterial agents
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-... (CAS N/A) 1-Cyclopropyl, 6-fluoro, 7-chloro, 8-nitro N/A Nitro group may confer redox activity; observed C–H⋯O/Cl crystal interactions
Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (CAS N/A) 7-Trifluoromethyl N/A CF₃ group enhances metabolic stability; high electronegativity

Physicochemical and Functional Implications

Substituent Effects on Lipophilicity :

  • The target compound’s 7-(3-methyl-4-(N-methylacetamido)phenyl) group introduces moderate lipophilicity, intermediate between the highly lipophilic trifluoromethyl derivative (logP ~2.8 estimated) and the more polar piperazinyl analogue (logP ~1.5) .
  • Fluorine/chlorine substituents (e.g., in CAS 112811-71-9) increase membrane permeability but may reduce solubility .

Hydrogen-Bonding and Crystal Packing :

  • The acetamido group in the target compound can participate in C–H⋯O/N interactions, analogous to the C–H⋯O/Cl interactions observed in CAS 112811-72-0 . Such patterns influence crystallinity and bioavailability .

Biological Activity Trends: Piperazinyl derivatives (e.g., CAS 112811-72-0) often exhibit broad-spectrum antibacterial activity due to enhanced solubility and target affinity . Nitro-substituted quinolones (e.g., ) may act as prodrugs, with the nitro group undergoing enzymatic reduction to reactive intermediates .

Research Findings and Data Gaps

  • Metabolic Stability : The methyl and cyclopropyl groups likely reduce oxidative metabolism compared to ethyl or unsubstituted analogues, as seen in derivatives .
  • Synthetic Challenges : The steric hindrance from the 7-phenyl group may complicate synthesis, requiring optimized coupling conditions (e.g., Buchwald-Hartwig amination) .

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